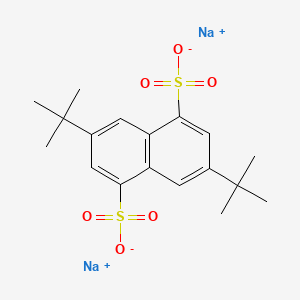

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate

Description

Properties

CAS No. |

93940-41-1 |

|---|---|

Molecular Formula |

C18H22Na2O6S2 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

disodium;3,7-ditert-butylnaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C18H24O6S2.2Na/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24;;/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChI Key |

JVDBZXPNXKZBHM-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])C(C)(C)C)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material

The synthesis begins with 3,7-di-tert-butylnaphthalene , a naphthalene ring substituted with tert-butyl groups at the 3 and 7 positions. This precursor is critical as it defines the substitution pattern of the final disulphonate product.

Sulfonation Process

- Reagents: The key step is the sulfonation of 3,7-di-tert-butylnaphthalene using strong sulfonating agents such as fuming sulfuric acid (oleum) or chlorosulfonic acid .

- Conditions: The reaction is typically conducted under controlled temperature conditions to ensure selective sulfonation at the 1 and 5 positions of the naphthalene ring.

- Mechanism: The electrophilic aromatic substitution introduces sulfonic acid groups (-SO3H) onto the aromatic ring. The bulky tert-butyl groups direct sulfonation to the 1 and 5 positions due to steric and electronic effects.

Neutralization to Disodium Salt

- After sulfonation, the resulting 3,7-di-tert-butylnaphthalene-1,5-disulphonic acid is neutralized with sodium hydroxide (NaOH) or another suitable sodium base.

- This neutralization converts the sulfonic acid groups into their sodium salt form, yielding disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate .

- The neutralization step is typically performed in aqueous solution, and the product can be isolated by crystallization or precipitation.

Detailed Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 3,7-di-tert-butylnaphthalene + Fuming H2SO4 | 3,7-di-tert-butylnaphthalene-1,5-disulphonic acid | Electrophilic sulfonation at 1,5-positions |

| 2 | Sulphonic acid + 2 NaOH (aqueous) | This compound | Neutralization to disodium salt |

Research Findings and Optimization

- Selectivity: The presence of tert-butyl groups enhances regioselectivity during sulfonation, favoring substitution at the 1 and 5 positions due to steric hindrance at other sites.

- Reaction Control: Temperature and reaction time are critical parameters; excessive heat or prolonged reaction can lead to over-sulfonation or degradation.

- Purity: Post-neutralization purification by recrystallization from water or suitable solvents improves product purity, essential for industrial applications.

- Yield: Literature reports yields typically range from moderate to high, depending on reaction scale and conditions, with careful control of sulfonation parameters improving overall efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | 3,7-di-tert-butylnaphthalene | Commercially available or synthesized |

| Sulfonating Agent | Fuming sulfuric acid (oleum) or chlorosulfonic acid | Strong electrophilic sulfonation agent |

| Reaction Temperature | 50–100 °C | Controlled to avoid side reactions |

| Reaction Time | 2–6 hours | Depends on scale and desired conversion |

| Neutralizing Agent | Sodium hydroxide (aqueous) | Converts sulfonic acid to sodium salt |

| Isolation Method | Crystallization or precipitation | Purifies the disodium salt product |

| Yield | 70–90% (typical) | Dependent on reaction control |

Chemical Reactions Analysis

ProClin 300 undergoes various chemical reactions, primarily involving its active isothiazolone components. These reactions include:

Oxidation: The isothiazolones can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the isothiazolones back to their corresponding thiols.

Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate has the molecular formula and a molecular weight of approximately 444.47 g/mol. The compound features two sulfonate groups and bulky tert-butyl substituents on a naphthalene backbone, which significantly enhance its solubility and stability in aqueous environments .

Surfactant Applications

This compound is primarily used as a surfactant in detergents and cleaning products due to its ability to lower surface tension and improve wetting properties. Its unique structure allows for effective emulsification and dispersion of oils and dirt in aqueous solutions. This makes it valuable in both household and industrial cleaning applications.

Biological Interactions

Recent studies have indicated that this compound can interact with biological membranes and proteins. These interactions may alter membrane fluidity or influence protein function, which is significant for its potential use in drug delivery systems or as a biochemical probe. For instance:

- Drug Delivery Systems : Its ability to modify membrane properties can be harnessed to enhance the bioavailability of therapeutic agents.

- Biochemical Probes : The compound can serve as a tool for studying membrane dynamics and protein interactions in cellular environments.

Material Science Applications

In material science, this compound is explored for its role in developing advanced materials such as polymers and composites. Its surfactant properties contribute to the formation of stable dispersions in polymer matrices, leading to enhanced mechanical properties and thermal stability.

This compound is also being investigated for its potential environmental applications. Its surfactant properties can be utilized in remediation processes to facilitate the removal of hydrophobic pollutants from contaminated water sources.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that this compound improved the solubility and bioavailability of poorly soluble drugs when incorporated into lipid-based formulations. The compound's ability to modulate membrane permeability was crucial for enhancing drug absorption in vivo.

Case Study 2: Polymer Composite Development

Research involving the incorporation of this compound into polymer matrices showed significant improvements in mechanical strength and thermal stability. The compound acted as an effective dispersant during the mixing process, leading to uniform distribution within the composite material.

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active isothiazolone components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death.

Comparison with Similar Compounds

Structural and Functional Differences

- Aromatic vs. Aliphatic Cores: Anthraquinone-based disulphonates (e.g., CAS 212-718-3) exhibit redox activity, while aliphatic derivatives (e.g., CAS 231-043-5) prioritize chelation or solubility .

- Counterion Variability : Dipotassium salts (e.g., CAS 842-18-2) may offer different solubility profiles compared to disodium salts due to ionic radius differences .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|

| Disodium naphthalene-1,5-disulphonate | 332.26 (est.) | High | >300 (decomposes) |

| Tetrasodium 3,3'-carbonylbis[...]disulphonate | ~900 (est.) | Moderate | Not reported |

| Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate | 434.35 | Moderate | >250 (decomposes) |

Note: Estimated values based on structural analogs; experimental data required for the tert-butyl variant.

Biological Activity

Disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate (also referred to as DBTNS) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

DBTNS is characterized by the presence of two tert-butyl groups and two sulfonate groups attached to a naphthalene backbone. Its chemical formula is , and it exhibits significant structural stability due to the bulky tert-butyl groups, which enhance its solubility in aqueous environments. The sulfonate groups contribute to its ionic nature, facilitating interactions with various biomolecules.

The biological activity of DBTNS is primarily attributed to its ability to interact with cellular components through ionic bonds. The sulfonate groups play a crucial role in these interactions, enabling the compound to modulate various biochemical pathways. Potential mechanisms include:

- Inhibition of Enzymatic Activity : DBTNS may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Modulation of Cell Signaling : The compound could influence signaling pathways by interacting with receptors or other signaling molecules.

- Antioxidant Activity : Similar naphthalene derivatives have demonstrated the ability to scavenge free radicals, suggesting that DBTNS may possess antioxidant properties as well.

Biological Activity

Research indicates that DBTNS exhibits a range of biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to DBTNS. Notably:

- Antitumor Studies : Research on naphthalene derivatives has indicated that certain structural modifications can enhance their anticancer activity. For instance, compounds similar to DBTNS have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest and activating apoptotic pathways .

- Antimicrobial Activity : Investigations into related sulfonamide compounds suggest that they may inhibit bacterial growth through interference with folate metabolism. This mechanism could be relevant for understanding the potential applications of DBTNS as an antibacterial agent.

Comparative Analysis

To better understand the unique properties of DBTNS, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Di-tert-butylnaphthalene | Lacks sulfonate groups | Less soluble in water |

| 1,5-Naphthalenedisulfonic acid | No tert-butyl groups | Different solubility profile |

| 3,7-Di-tert-butylnaphthalene-1-sulfonamide | Contains sulfonamide group | Potential antibacterial activity |

The combination of tert-butyl and sulfonate groups in DBTNS provides distinct chemical properties that may enhance its reactivity and biological activity compared to these other compounds.

Q & A

What are the key physicochemical properties of disodium 3,7-bis(tert-butyl)naphthalene-1,5-disulphonate, and how do they influence experimental design?

Basic

The compound is identified by CAS 1655-29-4, with a molecular formula of C₁₀H₆Na₂O₆S₂ and molecular weight 332.26 . It is typically stored at 10–30°C in reagent grade . The tert-butyl groups enhance steric hindrance, likely improving solubility in organic-aqueous mixed solvents, which is critical for applications like biochemical extraction. When designing experiments, ensure compatibility with its sulfonate groups, which confer high polarity and potential for ionic interactions in chromatographic separations or buffer systems .

How is disodium naphthalene-1,5-disulphonate utilized in RNA isolation protocols, and what methodological optimizations are required?

Advanced

In ribosomal RNA extraction, disodium naphthalene-1,5-disulphonate acts as a denaturing agent in phenol-cresol mixtures to disrupt protein-RNA interactions. A validated protocol involves homogenizing tissue in 0.5% disodium naphthalene-1,5-disulphonate (10 vol.) and phenol-cresol (10 vol.), followed by centrifugation and phase separation . Key optimizations include:

- Adjusting ionic strength with sodium chloride (3g/100mL) to precipitate RNA.

- Replacing naphthalene disulphonate with phenol-phthalein phosphate or pyrophosphate in cases of interference with downstream analyses.

- Validating RNA purity via UV spectrophotometry (E(p) at 260 nm) and sucrose density gradient centrifugation .

What analytical techniques are suitable for quantifying this compound in complex matrices?

Advanced

Liquid chromatography (LC) coupled with mass spectrometry (MS) or UV detection is recommended. Solid-phase extraction (SPE) using HLB cartridges (60 mg, 3 cc) can preconcentrate the compound from aqueous samples. Methodological steps include:

- Conditioning cartridges with methanol (2 mL) and equilibrating with Milli-Q water.

- Eluting with methanol:acetonitrile (1:1, v/v) and evaporating under nitrogen.

- Quantifying via LC-MS/MS using a C18 column and negative ionization mode, monitoring sulfonate-specific fragments (e.g., m/z 331 → 80 for SO₃⁻) . Cross-validate with ion-pair chromatography using sodium tri-isopropyl-naphthalenesulphonate as an internal standard .

What are the stability considerations for this compound under varying pH and temperature conditions?

Basic

The compound is stable at ambient temperatures but may degrade under extreme pH. For long-term storage, maintain neutral pH (6.5–7.5) and avoid exposure to strong oxidizers or reducing agents. Degradation products can be monitored via HPLC-UV at 254 nm, with retention time shifts indicating sulfonate group modification .

How do the tert-butyl substituents impact the compound’s reactivity in supramolecular or catalytic applications?

Advanced

The tert-butyl groups at positions 3 and 7 introduce steric bulk, reducing π-π stacking interactions in naphthalene cores. This property is advantageous in:

- Catalysis : Enhancing selectivity in metal-organic frameworks (MOFs) by preventing undesired coordination.

- Supramolecular chemistry : Directing self-assembly into micellar structures in aqueous solutions, as observed in analogous disodium anthraquinone disulphonates .

Experimental validation includes dynamic light scattering (DLS) for micelle size analysis and X-ray crystallography to confirm coordination modes .

What synthetic routes are reported for introducing tert-butyl groups into naphthalene disulphonates?

Advanced

While direct synthesis methods are not explicitly documented in the evidence, analogous strategies involve:

- Friedel-Crafts alkylation : Reacting naphthalene-1,5-disulphonic acid with tert-butyl chloride in the presence of AlCl₃.

- Post-sulfonation modification : Sulfonating 3,7-di-tert-butylnaphthalene with oleum, followed by neutralization with NaOH.

Key challenges include controlling regioselectivity and minimizing sulfonate ester formation. Purification typically involves recrystallization from ethanol-water mixtures .

Are there documented contradictions in the compound’s environmental behavior or toxicity profile?

Advanced

Toxicological data specific to this compound are limited, but naphthalene derivatives generally exhibit moderate aquatic toxicity (e.g., EC₅₀ ~10 mg/L for Daphnia magna). Contradictions arise in biodegradability studies:

- Some sulfonated naphthalenes resist microbial degradation due to steric hindrance from tert-butyl groups.

- Others show partial breakdown via hydroxyl radical pathways in advanced oxidation processes (AOPs).

Researchers should conduct OECD 301F biodegradability tests and quantify intermediates via LC-HRMS .

How does this compound interact with biological macromolecules in vitro?

Advanced

The compound’s sulfonate groups bind to cationic residues (e.g., lysine, arginine) in proteins, as demonstrated in RNA polymerase inhibition assays. Methodological insights include:

- Using isothermal titration calorimetry (ITC) to measure binding constants (Kd ~10⁻⁴ M).

- Employing fluorescence quenching to monitor conformational changes in albumin or cytochrome P450 upon interaction.

Competitive assays with sodium tri-isopropyl-naphthalenesulphonate can differentiate nonspecific vs. targeted binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.